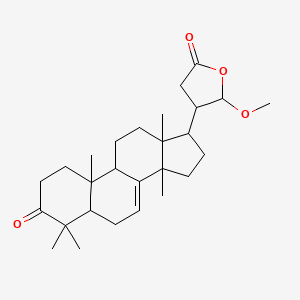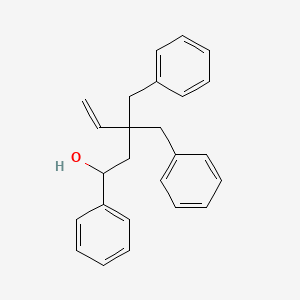
1-Phenyl-3,3-dibenzyl-4-pentene-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-3,3-dibenzyl-4-pentene-1-ol” is an organic compound that contains a benzene ring, which is a cyclic structure of six carbon atoms . The “1-Phenyl” part refers to a phenyl group (a benzene ring minus one hydrogen) attached to the first carbon of the pentene . The “3,3-dibenzyl” indicates two benzyl groups (a benzene ring plus a CH2 group) attached to the third carbon of the pentene . The “4-pentene” part refers to a five-carbon chain with a double bond between the fourth and fifth carbons . The “1-ol” at the end indicates a hydroxyl group (-OH) attached to the first carbon of the pentene .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-3,3-dibenzyl-4-pentene-1-ol” would be complex due to the presence of multiple functional groups . The benzene rings in the phenyl and benzyl groups are planar, with the carbon atoms arranged in a hexagonal pattern . The pentene backbone would have a zig-zag shape due to the tetrahedral geometry of the carbon atoms . The double bond in the pentene could exist in cis or trans configuration .Chemical Reactions Analysis
The chemical reactions of “1-Phenyl-3,3-dibenzyl-4-pentene-1-ol” would depend on the reagents and conditions used . The benzene rings could undergo electrophilic aromatic substitution reactions . The double bond in the pentene could undergo addition reactions . The hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-3,3-dibenzyl-4-pentene-1-ol” would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar groups, and the potential for intermolecular interactions .properties
IUPAC Name |
3,3-dibenzyl-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O/c1-2-25(18-21-12-6-3-7-13-21,19-22-14-8-4-9-15-22)20-24(26)23-16-10-5-11-17-23/h2-17,24,26H,1,18-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBYZPGEMOYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibenzyl-1-phenylpent-4-en-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

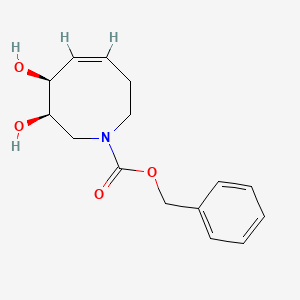
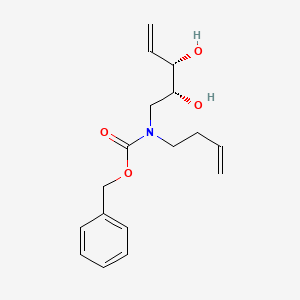

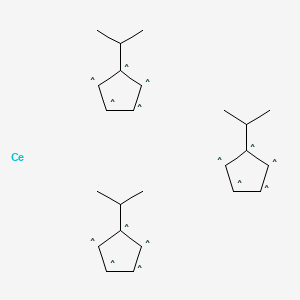
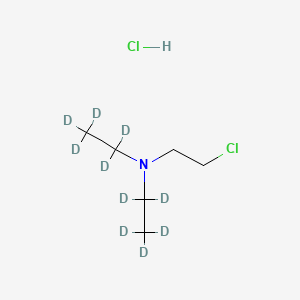
![Ethanone, 1-(1-methylbicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)](/img/no-structure.png)



![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
